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Compound of Interest

Compound Name: Timepidium Bromide

Cat. No.: B1662725 Get Quote

For researchers, scientists, and drug development professionals, this document provides a

comprehensive overview of the physicochemical, pharmacological, and pharmacokinetic

properties of Timepidium bromide. It includes available data on its mechanism of action,

experimental observations, and methodologies for its study.

Physicochemical Properties
Timepidium bromide is a quaternary ammonium anticholinergic agent. Its fundamental

physicochemical characteristics are summarized in the table below.

Property Value Source(s)

CAS Number 35035-05-3 [1][2][3][4]

Molecular Formula C₁₇H₂₂BrNOS₂ [1][2][5][6]

Molecular Weight 400.4 g/mol [1][2][5]

Melting Point 198-200 °C [1][4][7]

Solubility Soluble in DMSO [7]

Appearance Colorless crystals [1]

A hydrated form, Timepidium Bromide Hydrate (CAS 116383-38-1), is also known, with a

molecular formula of C₁₇H₂₄BrNO₂S₂ and a molecular weight of 418.4 g/mol .[8]
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Pharmacological Properties
Timepidium bromide functions as a peripherally acting anticholinergic agent, specifically a

muscarinic receptor antagonist.[2][9][10] Its quaternary nitrogen structure limits its ability to

cross the blood-brain barrier, thereby minimizing central nervous system side effects.[2]

Mechanism of Action
The primary mechanism of action of Timepidium bromide is the competitive antagonism of

acetylcholine at muscarinic receptors on smooth muscle cells and other tissues.[10] By

blocking these receptors, it inhibits the effects of parasympathetic nerve stimulation, leading to

smooth muscle relaxation, particularly in the gastrointestinal tract.[3][10] This antispasmodic

effect makes it effective in treating conditions characterized by visceral spasms.[9][11]

The signaling pathway for muscarinic receptor activation, which is inhibited by Timepidium
bromide, is depicted below.
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Caption: Muscarinic receptor signaling pathway and the inhibitory action of Timepidium
bromide.

In Vitro and In Vivo Effects
Studies in animal models have demonstrated the effects of Timepidium bromide on various

smooth muscle tissues and secretions:
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Gastrointestinal Motility: In dogs, Timepidium bromide inhibits both spontaneous and

bethanechol-induced motility of the gastrointestinal tract. Its potency is comparable to

atropine and greater than hyoscine-N-butylbromide.[5]

Gallbladder: It exhibits an inhibitory effect on gallbladder motility similar to atropine and

hyoscine-N-butylbromide.[5]

Urinary Bladder: The inhibitory effect on spontaneous urinary bladder motion is somewhat

weaker than that of atropine and hyoscine-N-butylbromide.[5]

Gastric Acid Secretion: Timepidium bromide inhibits bethanechol-induced gastric acid

secretion more potently than hyoscine-N-butylbromide but less potently than atropine.[5]

Salivary, Pancreatic, and Biliary Secretion: It has a much weaker inhibitory effect on salivary

secretion compared to atropine and little significant effect on pancreatic and biliary

secretions in rats.[5]

Pharmacokinetic Profile
The pharmacokinetic properties of Timepidium bromide have been described qualitatively. It

is absorbed orally, undergoes first-pass metabolism in the liver, and is excreted via the kidneys.

[10] The quaternary ammonium structure suggests that its absorption may be limited.

Experimental Protocols
Detailed, standardized protocols for the evaluation of Timepidium bromide are not readily

available in the public domain. However, based on the known pharmacology of muscarinic

receptor antagonists, the following experimental designs are applicable.

Receptor Binding Assay (General Protocol)
This type of assay is used to determine the binding affinity of Timepidium bromide to

muscarinic receptors.

Objective: To determine the inhibition constant (Ki) of Timepidium bromide for muscarinic

receptor subtypes.

Methodology:
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Receptor Preparation: Cell membranes expressing specific human muscarinic receptor

subtypes (e.g., M1, M2, M3) are prepared from cultured cell lines (e.g., CHO, HEK293).

Radioligand: A radiolabeled muscarinic antagonist with high affinity, such as [³H]-N-

methylscopolamine ([³H]-NMS), is used.

Competitive Binding:

A constant concentration of the radioligand is incubated with the receptor preparation in

the presence of varying concentrations of unlabeled Timepidium bromide.

Non-specific binding is determined in the presence of a high concentration of a standard

unlabeled antagonist (e.g., atropine).

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber

filters.

Quantification: The radioactivity retained on the filters is measured by liquid scintillation

counting.

Data Analysis: The IC₅₀ value (concentration of Timepidium bromide that inhibits 50% of

specific radioligand binding) is determined by non-linear regression analysis. The Ki value is

then calculated using the Cheng-Prusoff equation.
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Caption: General workflow for a competitive radioligand receptor binding assay.

Isolated Smooth Muscle Contraction Assay (General
Protocol)
This ex vivo assay assesses the functional antagonist activity of Timepidium bromide on

smooth muscle tissue.

Objective: To determine the potency of Timepidium bromide in inhibiting agonist-induced

smooth muscle contraction.

Methodology:
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Tissue Preparation: A segment of smooth muscle tissue (e.g., guinea pig ileum, rat bladder)

is dissected and mounted in an organ bath containing a physiological salt solution (e.g.,

Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

Transducer Setup: One end of the tissue is attached to a fixed point, and the other to an

isometric force transducer to record changes in muscle tension.

Equilibration: The tissue is allowed to equilibrate under a resting tension until a stable

baseline is achieved.

Agonist-Induced Contraction: A cumulative concentration-response curve is generated for a

muscarinic agonist (e.g., carbachol, acetylcholine) to establish a baseline contractile

response.

Antagonist Incubation: The tissue is washed and then incubated with a specific concentration

of Timepidium bromide for a defined period.

Repeat Agonist Curve: The agonist concentration-response curve is repeated in the

presence of Timepidium bromide.

Data Analysis: The rightward shift of the agonist concentration-response curve in the

presence of Timepidium bromide is used to calculate the pA₂ value, which represents the

negative logarithm of the molar concentration of the antagonist that produces a two-fold shift

in the agonist's EC₅₀.
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Caption: Workflow for an isolated smooth muscle contraction assay.

Conclusion
Timepidium bromide is a peripherally acting muscarinic receptor antagonist with established

antispasmodic properties, particularly in the gastrointestinal tract. While its basic

physicochemical and pharmacological profiles are documented, there is a notable lack of
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publicly available, detailed quantitative data on its receptor subtype selectivity and

pharmacokinetics. The experimental protocols outlined in this guide provide a framework for

researchers to further investigate these properties and better characterize the therapeutic

potential of this compound. Further research is warranted to elucidate the specific binding

affinities and a complete pharmacokinetic profile to support its continued development and

clinical application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Timepidium Bromide (CAS 35035-05-3): A Technical
Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662725#timepidium-bromide-cas-number-35035-
05-3-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/product/b1662725#timepidium-bromide-cas-number-35035-05-3-properties
https://www.benchchem.com/product/b1662725#timepidium-bromide-cas-number-35035-05-3-properties
https://www.benchchem.com/product/b1662725#timepidium-bromide-cas-number-35035-05-3-properties
https://www.benchchem.com/product/b1662725#timepidium-bromide-cas-number-35035-05-3-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1662725?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662725?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

